- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactions, Tetrahedron Letters, 2010, 51(30), 3913-3917

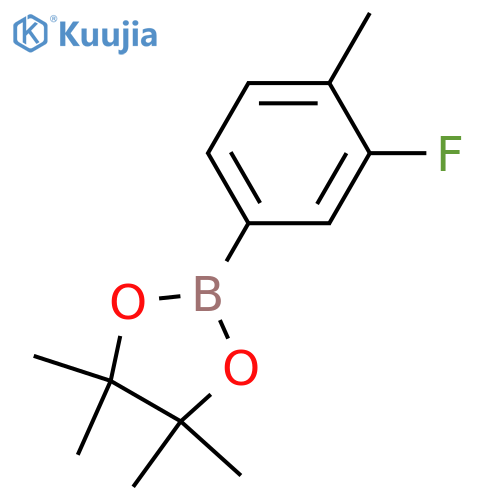

Cas no 903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester)

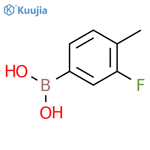

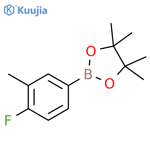

903895-56-7 structure

商品名:3-Fluoro-4-methylphenylboronic acid, pinacol ester

CAS番号:903895-56-7

MF:C13H18BFO2

メガワット:236.090227603912

MDL:MFCD09972178

CID:839862

PubChem ID:46738767

3-Fluoro-4-methylphenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- 3-FLUORO-4-METHYLPHENYLBORONIC ACID, PINACOL ESTER

- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- B-5462

- 3-Fluoro-4-methylphenylboronic acid pinacol ester

- ST2403894

- 3-Fluoro-4-methylphenylboronic acid,pinacol ester

- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 2-(3-Fluoro-4-methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- EN300-1425708

- AT16039

- 903895-56-7

- BS-29782

- MFCD09972178

- DTXSID10674418

- SCHEMBL2640296

- AKOS015999553

- CS-0101285

- 3-Fluoro-4-methylphenylboronic acid, pinacol ester

-

- MDL: MFCD09972178

- インチ: 1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3

- InChIKey: GFPUHDYSPMTHBB-UHFFFAOYSA-N

- ほほえんだ: FC1C(C)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

計算された属性

- せいみつぶんしりょう: 236.13800

- どういたいしつりょう: 236.1383881g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5

じっけんとくせい

- PSA: 18.46000

- LogP: 2.43330

3-Fluoro-4-methylphenylboronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB273504-25 g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |

903895-56-7 | 25g |

€1130.00 | 2023-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171925-250mg |

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

903895-56-7 | 97% | 250mg |

¥38.00 | 2024-04-26 | |

| Chemenu | CM134618-5g |

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

903895-56-7 | 95%+ | 5g |

$223 | 2024-07-20 | |

| abcr | AB273504-1 g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester; 97% |

903895-56-7 | 1g |

€144.00 | 2023-04-26 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-50mg |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 97% | 50mg |

98.0CNY | 2021-08-04 | |

| Alichem | A019122073-5g |

2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

903895-56-7 | 95% | 5g |

$400.00 | 2023-08-31 | |

| TRC | F596530-1g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 1g |

$133.00 | 2023-05-18 | ||

| TRC | F596530-250mg |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 250mg |

$69.00 | 2023-05-18 | ||

| TRC | F596530-500mg |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 500mg |

$92.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZF017-1g |

3-Fluoro-4-methylphenylboronic acid, pinacol ester |

903895-56-7 | 97% | 1g |

546.0CNY | 2021-08-04 |

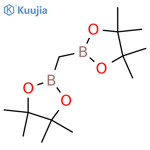

3-Fluoro-4-methylphenylboronic acid, pinacol ester 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Solvents: Diethyl ether ; rt; 5 min, rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; heated; 1.5 h, -78 °C

1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C

2.1 Solvents: Diethyl ether ; rt; 5 min, rt

2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

1.2 Reagents: Triisopropyl borate ; 10 min, -78 °C; 1.5 h, -78 °C

2.1 Solvents: Diethyl ether ; rt; 5 min, rt

2.2 Reagents: Sulfuric acid magnesium salt (1:1) ; rt; overnight, rt

リファレンス

- A modular approach to catalytic synthesis using a dual-functional linker for Click and Suzuki coupling reactions, Tetrahedron Letters, 2010, 51(30), 3913-3917

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

リファレンス

- Regioselective electrophilic borylation of haloarenes, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: 2071741-36-9 Solvents: Tetrahydrofuran ; 24 h, 80 °C

リファレンス

- C(sp2)-H Borylation of fluorinated arenes using an air-stable cobalt precatalyst: electronically enhanced site selectivity enables synthetic opportunities, Journal of the American Chemical Society, 2017, 139(7), 2825-2832

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

リファレンス

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C

2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C

2.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C

リファレンス

- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation, Journal of the American Chemical Society, 2017, 139(2), 976-984

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Carbon tetrachloride ; 0 °C → rt; overnight, rt

2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

2.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

リファレンス

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Aluminum chloride , Pyridinium, 1-(dichloroboryl)-2,6-dimethyl-, (T-4)-tetrachloroaluminate(1-) (1:1… Solvents: DMSO-d6 ; 1 h, 140 °C

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

リファレンス

- Regioselective electrophilic borylation of haloarenes, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Solvents: Toluene , Tetrahydrofuran ; 6 h, 80 °C

リファレンス

- Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation, Journal of the American Chemical Society, 2017, 139(2), 976-984

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: Sodium triethylborohydride , 2094503-97-4 Solvents: Tetrahydrofuran ; 2 min, rt

1.2 Reagents: Cyclohexene ; 24 h, 100 °C

1.2 Reagents: Cyclohexene ; 24 h, 100 °C

リファレンス

- Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds, Chemistry - A European Journal, 2017, 23(24), 5663-5667

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h

リファレンス

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Aluminum chloride , (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: DMSO-d6 ; 1 h, 100 °C; 100 °C → rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 14 h, 20 °C

リファレンス

- Regioselective electrophilic borylation of haloarenes, Chemical Communications (Cambridge, 2015, 51(14), 2878-2881

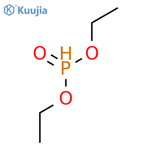

3-Fluoro-4-methylphenylboronic acid, pinacol ester Raw materials

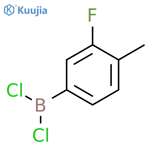

- Borane, dichloro(4-fluoro-3-methylphenyl)-

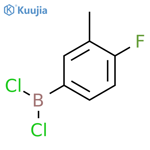

- Borane, dichloro(3-fluoro-4-methylphenyl)-

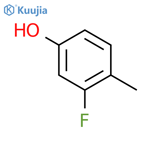

- 3-Fluoro-4-methylphenol

- Diethyl Phosphite

- 3-Fluoro-4-methylphenylboronic acid

- Dibromomethane

- Bis[(pinacolato)boryl]methane

- 2,3-Dimethylbutane-2,3-diol

- 2-Fluoro-4-iodotoluene

- Bis(pinacolato)diborane

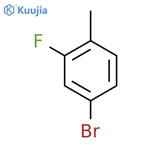

- 4-Bromo-2-fluorotoluene

3-Fluoro-4-methylphenylboronic acid, pinacol ester Preparation Products

3-Fluoro-4-methylphenylboronic acid, pinacol ester 関連文献

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

903895-56-7 (3-Fluoro-4-methylphenylboronic acid, pinacol ester) 関連製品

- 870238-67-8(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile)

- 1192548-08-5(2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 503176-50-9(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

- 1001200-60-7(4-Fluoro-3-methylphenylboronic Acid Pinacol Ester)

- 775351-57-0(3-Cyano-4-fluorophenylboronic acid, pinacol ester)

- 2172502-23-5(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylheptanamidopropanoic acid)

- 324817-53-0(2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)-)

- 2172240-71-8(4-(5-methyl-1H-indazol-6-yl)aniline)

- 400087-62-9(5-chloro-1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide)

- 1804443-42-2((2,4,6-Trifluoro-3-methoxyphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:903895-56-7)3-Fluoro-4-methylphenylboronic acid, pinacol ester

清らかである:99%

はかる:25g

価格 ($):151.0